molecular formula C22H22N2O B4922188 4-(3-Methylpiperidine-1-carbonyl)-2-phenylquinoline

4-(3-Methylpiperidine-1-carbonyl)-2-phenylquinoline

Cat. No.: B4922188
M. Wt: 330.4 g/mol
InChI Key: BMGZFFBJAXYWAY-UHFFFAOYSA-N
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Description

4-(3-Methylpiperidine-1-carbonyl)-2-phenylquinoline is an organic compound that features a quinoline core substituted with a phenyl group and a 3-methylpiperidine-1-carbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylpiperidine-1-carbonyl)-2-phenylquinoline typically involves multi-step organic reactions. One common approach is the condensation of 2-phenylquinoline with 3-methylpiperidine-1-carbonyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Catalysts and solvents are chosen to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methylpiperidine-1-carbonyl)-2-phenylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The phenyl and quinoline rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed: The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the phenyl or quinoline rings.

Scientific Research Applications

4-(3-Methylpiperidine-1-carbonyl)-2-phenylquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its interactions with biological macromolecules.

    Industry: It may be used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-Methylpiperidine-1-carbonyl)-2-phenylquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

  • 4-(3-Methylpiperidine-1-carbonyl)-2-phenylpyridine
  • 4-(3-Methylpiperidine-1-carbonyl)-2-phenylisoquinoline
  • 4-(3-Methylpiperidine-1-carbonyl)-2-phenylbenzene

Comparison: Compared to these similar compounds, 4-(3-Methylpiperidine-1-carbonyl)-2-phenylquinoline is unique due to the presence of the quinoline core, which can confer distinct electronic and steric properties

Properties

IUPAC Name

(3-methylpiperidin-1-yl)-(2-phenylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O/c1-16-8-7-13-24(15-16)22(25)19-14-21(17-9-3-2-4-10-17)23-20-12-6-5-11-18(19)20/h2-6,9-12,14,16H,7-8,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGZFFBJAXYWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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